Cas no 920464-16-0 (N-(1H-indol-2-yl)methylcyclopropanamine)

N-(1H-indol-2-yl)methylcyclopropanamine is a structurally distinct organic compound featuring an indole core fused with a cyclopropylamine moiety. This unique scaffold imparts potential utility in medicinal chemistry and pharmacological research, particularly as a building block for the synthesis of bioactive molecules. The presence of the indole ring system, known for its prevalence in biologically active compounds, combined with the strained cyclopropane group, may enhance binding affinity or modulate selectivity in target interactions. Its well-defined structure allows for precise derivatization, making it valuable for exploratory studies in drug discovery and chemical biology. The compound is typically characterized by high purity and stability under standard laboratory conditions.
N-(1H-indol-2-yl)methylcyclopropanamine structure
920464-16-0 structure
Product name:N-(1H-indol-2-yl)methylcyclopropanamine
CAS No:920464-16-0
MF:C12H14N2
MW:186.252962589264
MDL:MFCD08060660
CID:5605617
PubChem ID:46784145

N-(1H-indol-2-yl)methylcyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-methanamine, N-cyclopropyl-
    • n-((1h-Indol-2-yl)methyl)cyclopropanamine
    • 920464-16-0
    • CS-0267711
    • N-[(1H-indol-2-yl)methyl]cyclopropanamine
    • SCHEMBL2278489
    • AKOS011374832
    • EN300-902584
    • N-(1H-indol-2-yl)methylcyclopropanamine
    • MDL: MFCD08060660
    • Inchi: 1S/C12H14N2/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13-14H,5-6,8H2
    • InChI Key: LJBSGGMAGATZTF-UHFFFAOYSA-N
    • SMILES: N(CC1=CC2C=CC=CC=2N1)C1CC1

Computed Properties

  • Exact Mass: 186.115698455g/mol
  • Monoisotopic Mass: 186.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 365.2±17.0 °C(Predicted)
  • pka: 17.37±0.30(Predicted)

N-(1H-indol-2-yl)methylcyclopropanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-902584-5g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0
5g
$2732.0 2023-09-01
Enamine
EN300-902584-1.0g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0 95.0%
1.0g
$943.0 2025-02-21
Enamine
EN300-902584-5.0g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0 95.0%
5.0g
$2732.0 2025-02-21
Enamine
EN300-902584-10.0g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0 95.0%
10.0g
$4052.0 2025-02-21
Enamine
EN300-902584-0.05g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0 95.0%
0.05g
$792.0 2025-02-21
Enamine
EN300-902584-1g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0
1g
$943.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338381-50mg
n-((1h-Indol-2-yl)methyl)cyclopropanamine
920464-16-0 98%
50mg
¥19958.00 2024-04-25
Enamine
EN300-902584-0.1g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0 95.0%
0.1g
$829.0 2025-02-21
Enamine
EN300-902584-0.25g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0 95.0%
0.25g
$867.0 2025-02-21
Enamine
EN300-902584-0.5g
N-[(1H-indol-2-yl)methyl]cyclopropanamine
920464-16-0 95.0%
0.5g
$905.0 2025-02-21

Additional information on N-(1H-indol-2-yl)methylcyclopropanamine

Comprehensive Overview of N-(1H-indol-2-yl)methylcyclopropanamine (CAS No. 920464-16-0): Properties, Applications, and Research Insights

N-(1H-indol-2-yl)methylcyclopropanamine (CAS No. 920464-16-0) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule combines an indole scaffold with a cyclopropylamine moiety, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of neurotransmitter systems, given its structural resemblance to bioactive molecules like tryptamine derivatives.

The compound's chemical properties include a molecular weight of 186.25 g/mol and a purity typically exceeding 98% in research-grade samples. Its solubility profile shows moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while being less soluble in aqueous solutions. This characteristic is crucial for formulation development in drug discovery projects. Recent studies have explored its pharmacokinetic parameters, including metabolic stability and membrane permeability, which are critical for assessing its potential as a lead compound.

In the context of current research trends, N-(1H-indol-2-yl)methylcyclopropanamine has been investigated for its interactions with serotonin receptors, a hot topic in neuroscience and mental health research. The global focus on neurodegenerative diseases and mood disorders has increased demand for novel compounds that can target these pathways. Scientists are particularly interested in how the cyclopropylamine group might influence the compound's binding affinity compared to traditional indole alkaloids.

The synthesis of CAS 920464-16-0 typically involves multi-step organic reactions, with key steps including the reductive amination of 2-formylindole with cyclopropanamine. Recent advancements in green chemistry approaches have focused on optimizing this synthesis to reduce environmental impact while maintaining high yields. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy to verify purity and structural integrity, which are essential for research reproducibility - a growing concern in the scientific community.

From a commercial perspective, the demand for N-(1H-indol-2-yl)methylcyclopropanamine has increased among contract research organizations (CROs) and academic laboratories. Suppliers typically offer it in quantities ranging from milligrams to kilograms, with prices varying based on purity and scale. The compound's stability data suggests proper storage under inert atmosphere at -20°C for long-term preservation, which is a common query among researchers purchasing this material.

Emerging applications of this compound extend beyond neuroscience into areas like cancer research, where its structural features are being evaluated for potential kinase inhibition activity. The indole core is known to interact with various biological targets, and the addition of the cyclopropylamine group may confer unique selectivity profiles. These investigations align with current trends in precision medicine and targeted therapy development.

Quality control protocols for CAS 920464-16-0 emphasize rigorous testing for impurity profiling, particularly for synthetic byproducts that might affect biological assays. Recent publications have highlighted the importance of compound characterization in early-stage drug discovery to avoid false positives in screening. This reflects the broader scientific movement toward research rigor and data reproducibility.

Future research directions for N-(1H-indol-2-yl)methylcyclopropanamine may explore its potential in epigenetic modulation, given growing interest in gene regulation therapeutics. The compound's structural features suggest possible interactions with histone-modifying enzymes, although this remains speculative without empirical evidence. Such investigations would require careful structure-activity relationship studies to elucidate any therapeutic potential.

For researchers working with this compound, proper safety protocols should be followed despite its non-classification as hazardous. Standard laboratory precautions including use of personal protective equipment and proper ventilation are recommended when handling any fine chemicals. These considerations are increasingly important in the context of laboratory safety culture improvements across research institutions.

The intellectual property landscape surrounding 920464-16-0 shows several patents referencing related structures, particularly in the areas of central nervous system therapeutics and enzyme inhibitors. However, the specific compound remains available for research use without commercial restrictions, making it attractive for academic investigations. This status frequently appears in search queries from researchers evaluating compound availability.

In analytical applications, N-(1H-indol-2-yl)methylcyclopropanamine has been used as a reference standard in method development for indole-containing compounds. Its distinct chromatographic properties make it useful for optimizing separation conditions in analytical chemistry workflows. This application is particularly relevant to the pharmaceutical quality control sector.

As research into small molecule therapeutics continues to evolve, compounds like N-(1H-indol-2-yl)methylcyclopropanamine demonstrate the importance of structural innovation in drug discovery. Its combination of privileged scaffolds (indole and cyclopropylamine) offers multiple vectors for chemical modification, allowing medicinal chemists to explore diverse structure-activity relationships. This approach aligns with current paradigms in fragment-based drug design.

The growing interest in computational chemistry approaches has led to several in silico studies predicting the interaction profiles of this compound with various biological targets. These virtual screening efforts complement wet lab research and can help prioritize experimental work - a strategy gaining traction in drug discovery pipelines seeking to improve efficiency.

From a regulatory perspective, CAS 920464-16-0 is not currently listed on any major controlled substance inventories, facilitating its use in legitimate research. However, researchers should stay informed about evolving regulations concerning research chemicals, as policies continue to develop in response to scientific advancements and safety considerations.

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